DCZ0415 Exhibits Sub-Micromolar to Low Micromolar Potency Across a Panel of Multiple Myeloma Cell Lines, with Superior Activity in U266 and ARK Cells
DCZ0415 demonstrates cell line-dependent antiproliferative activity, with IC50 values ranging from 1.15 µM to 8.02 µM across six multiple myeloma (MM) cell lines, as determined by CalcuSyn software . In contrast, the TRIP13 inhibitor TI17 exhibits IC50 values in the range of 1.25–20 µM in MM cells, with specific values for ARP-1 and OCI-MY5 not explicitly quantified in the primary publication [1]. DCZ0415 shows the highest potency in U266 cells (IC50 = 1.15 µM) and ARK cells (IC50 = 3.25 µM), while RPMI-8226 cells are less sensitive (IC50 = 7.4 µM). This cell line-specific potency profile enables researchers to select the most appropriate model system for mechanistic studies and combination therapy screening.
| Evidence Dimension | In vitro antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | 1.15 µM (U266), 3.25 µM (ARK), 4.13 µM (OCI-MY5), 5.12 µM (ARP-1), 7.4 µM (RPMI-8226), 8.02 µM (H292) |
| Comparator Or Baseline | TI17: IC50 range 1.25–20 µM across MM cell lines (exact cell line-specific values not reported in primary publication) |
| Quantified Difference | DCZ0415 achieves IC50 values below 5 µM in 4 of 6 tested MM cell lines; TI17 potency varies widely across cell lines with less granular published data |
| Conditions | CCK-8 assay, 48-72 hour treatment, CalcuSyn software analysis |
Why This Matters
For procurement, DCZ0415 offers well-characterized, cell line-specific potency data that enables reproducible experimental design and facilitates cross-study comparisons in MM research.
- [1] Chang S, Xiao W, Xie Y, et al. TI17, a novel compound, exerts anti-MM activity by impairing Trip13 function of DSBs repair and enhancing DNA damage. Cancer Med. 2023;12(23):21321-21334. View Source
